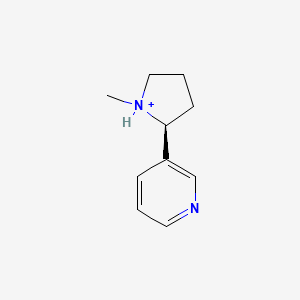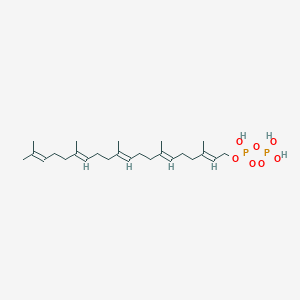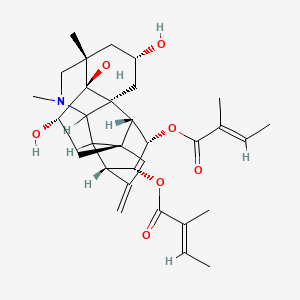
Prorocentrolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prorocentrolide is a tetrahydropyridine.
Aplicaciones Científicas De Investigación
Prorocentrolide-A and Nicotinic Acetylcholine Receptors
This compound-A, derived from cultured Prorocentrum lima dinoflagellates, impacts nicotinic acetylcholine receptors (nAChRs). It displaces [125I]α-bungarotoxin binding to both muscle-type and neuronal nAChRs. This compound-A does not act as an agonist but inhibits ACh-induced currents in muscle-type α12β1γδ nAChR and the human α7 nAChR. This finding provides the first evidence of this compound-A's action on both muscle and neuronal nAChRs, with a higher affinity for muscle-type nAChR (Amar et al., 2018).
Cytotoxic Effects of this compound Analogs on Human Carcinoma Cells
4-Hydroxythis compound and this compound C, also derived from Prorocentrum lima, exhibit cytotoxic effects on human carcinoma cells. These compounds induce apoptosis and cell cycle arrest at different phases depending on the cell type. This activity is linked to alterations in the expression of cell cycle-regulating and apoptosis-related proteins, suggesting potential as antitumor agents (Lee et al., 2020).
Structural Clarification of this compound Analogues
The structural and configurational analysis of this compound analogues from Prorocentrum lima, including 4-hydroxythis compound and this compound C, was conducted using NMR spectroscopy and other techniques. This study confirmed the structures and relative configurations of these compounds, which are significant for understanding their biological activities and potential therapeutic applications (Lee et al., 2019).
Propiedades
Número CAS |
117120-34-0 |
|---|---|
Fórmula molecular |
C56H85NO13 |
Peso molecular |
980.3 g/mol |
Nombre IUPAC |
(10E,12E,23E,47E)-14,18,19,22,31,33,40,41-octahydroxy-2,11,23,47,50-pentamethyl-35-methylidene-26,53,54,55-tetraoxa-6-azaheptacyclo[23.21.5.13,45.117,21.129,32.139,43.02,7]pentapentaconta-6,10,12,23,45,47-hexaen-27-one |
InChI |
InChI=1S/C56H85NO13/c1-31-9-8-12-50-56(6)37(19-20-57-50)24-36-25-40-27-43(59)53(65)47(67-40)11-7-10-32(2)22-45(61)55-46(62)28-41(69-55)29-51(63)68-39(21-33(3)13-15-34(4)42(56)26-36)23-35(5)52(64)49-30-44(60)54(66)48(70-49)18-17-38(58)16-14-31/h9,14-16,23,26,33,37-49,52-55,58-62,64-66H,2,7-8,10-13,17-22,24-25,27-30H2,1,3-6H3/b16-14+,31-9+,34-15+,35-23+ |
Clave InChI |
XZXZSKRRHGFIQS-YFHRIDBKSA-N |
SMILES isomérico |
CC1C/C=C(/C2C=C3CC4C2(C(=NCC4)CC/C=C(/C=C/C(CCC5C(C(CC(O5)C(/C(=C/C(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)/C)O)O)O)O)\C)C)\C |
SMILES |
CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |
SMILES canónico |
CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
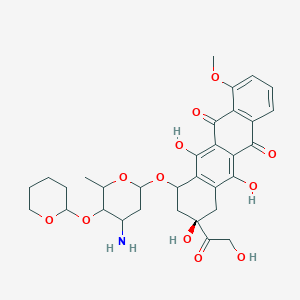
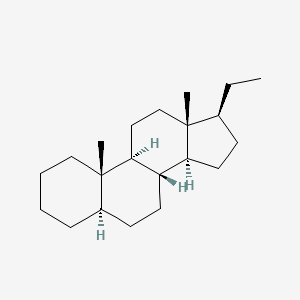
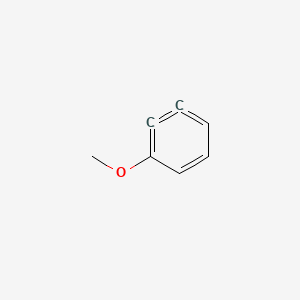

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)
